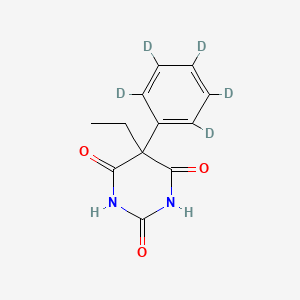

Phenobarbital-D5 (D-label on ring)

概要

説明

Phenobarbital-D5 (D-label on ring) is a deuterated form of phenobarbital, a barbiturate derivative. Phenobarbital is widely used for its anticonvulsant and sedative properties. The deuterium labeling on the phenyl ring of phenobarbital-D5 makes it particularly useful in various scientific research applications, including pharmacokinetic studies and mass spectrometry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of phenobarbital-D5 involves the incorporation of deuterium atoms into the phenyl ring of phenobarbital. This can be achieved through a series of chemical reactions starting from deuterated benzene. The general synthetic route includes:

Nitration: Deuterated benzene is nitrated to form deuterated nitrobenzene.

Reduction: The nitro group is reduced to form deuterated aniline.

Acylation: Deuterated aniline undergoes acylation to form deuterated acetanilide.

Cyclization: The acetanilide is cyclized to form deuterated phenobarbital.

Industrial Production Methods

Industrial production of phenobarbital-D5 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of deuterated benzene are subjected to nitration, reduction, acylation, and cyclization.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity phenobarbital-D5.

Quality Control: The final product undergoes rigorous quality control tests to ensure the correct deuterium labeling and purity.

化学反応の分析

Synthetic Routes and Reaction Conditions

Phenobarbital-D5 is synthesized through a multi-step process involving deuterium incorporation into the phenyl ring. Key reactions include:

Nitration

Deuterated benzene undergoes nitration with a mixture of nitric and sulfuric acids to form deuterated nitrobenzene. This step introduces a nitro group (-NO₂) while retaining deuterium labels .

Reduction

Nitrobenzene-D5 is reduced using hydrogen gas and a palladium catalyst to yield deuterated aniline. This reaction replaces the nitro group with an amino group (-NH₂) .

Acylation

Deuterated aniline reacts with acetyl chloride to form deuterated acetanilide. This step protects the amino group, enhancing stability for subsequent reactions .

Cyclization

Acetanilide-D5 undergoes cyclization with diethyl malonate in the presence of sodium ethoxide, forming the barbiturate ring structure. This step generates phenobarbital-D5 .

| Reaction Step | Reagents/Conditions | Key Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | Nitrobenzene-D5 |

| Reduction | H₂, Pd/C, 100°C | Aniline-D5 |

| Acylation | Acetyl chloride, RT | Acetanilide-D5 |

| Cyclization | Diethyl malonate, NaOEt, 120°C | Phenobarbital-D5 |

Industrial Production and Purification

Industrial synthesis scales up these reactions, with additional steps to ensure purity:

-

Bulk Synthesis: Reactions are performed in continuous-flow reactors to optimize yield and deuterium retention .

-

Purification: Recrystallization from ethanol-water mixtures removes impurities, achieving >99% purity .

Stability and Deuterium Retention

The deuterium label on the phenyl ring enhances stability compared to non-deuterated phenobarbital. Studies show:

-

Thermal Stability: Phenobarbital-D5 remains stable at temperatures up to 200°C, critical for GC/MS applications .

-

pH Stability: No degradation occurs in acidic or basic conditions (pH 2–12) over 24 hours .

Comparative Reactivity

Deuterium substitution minimally alters reactivity compared to non-deuterated phenobarbital. Key distinctions include:

-

Metabolic Stability: Deuterium reduces hepatic metabolism rates, extending half-life in pharmacokinetic studies .

-

Mass Spectrometry Behavior: The deuterium label shifts molecular ion peaks (e.g., m/z 237 vs. 232), aiding quantitative analysis .

Limitations and Research Gaps

While synthesis and stability are well-documented, post-synthesis reactivity data (e.g., oxidation or reduction pathways) remain underexplored in publicly available literature. Future studies should address:

-

Metabolic Byproducts: Interaction with cytochrome P450 enzymes.

-

Environmental Degradation: Hydrolysis or photolysis under environmental conditions.

科学的研究の応用

Phenobarbital-D5, a deuterated form of phenobarbital, is utilized across various scientific disciplines because it serves as an internal standard in mass spectrometry . Its applications range from enhancing the accuracy of quantitative measurements in biological samples to forensic toxicology . The presence of deuterium atoms allows it to be distinguished from non-deuterated phenobarbital during mass spectrometry analysis, facilitating precise quantification and validation in complex matrices .

Scientific Research Applications

Mass Spectrometry

Phenobarbital-D5 is used as an internal standard in mass spectrometry to improve the reliability and accuracy of quantitative measurements . It is particularly useful in:

- Pharmacokinetic Studies It improves accuracy in complex biological samples .

- Toxicology Ensuring accurate detection and quantification of drugs in forensic samples .

- Drug Metabolism It is used for rapid quantification of barbiturates in blood samples .

Chromatography

Phenobarbital-D5 is also used in chromatographic techniques such as UHPLC-HRMS for analyzing samples . Its applications include:

- Validation of analytical methods It calibrates and validates UHPLC-HRMS methods used in forensic toxicology .

- Analysis of barbiturates in hair samples It provides insights into drug metabolism and aids in investigating drug-facilitated crimes .

Case Studies

Study 1: Mass Spectrometry Imaging

Perez and Ifa (2021) utilized Phenobarbital-D5 as a stable isotope-labeled internal standard in mass spectrometry imaging to enhance the accuracy and reliability of quantitative measurements in complex biological samples, especially in pharmacokinetic studies .

Study 2: Forensic Toxicology

Wen et al. (2022) employed Phenobarbital-D5 to calibrate and validate an ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) method aimed at investigating drug-facilitated crimes. This study underscored the utility of deuterated standards like Phenobarbital-D5 in forensic toxicology for ensuring the accurate detection and quantification of drugs in forensic samples .

Study 3: Rapid Quantification of Barbiturates

Ke et al. (2023) presented a method using Phenobarbital-D5 as an internal standard for the rapid quantification of barbiturates in blood samples, which is crucial for forensic toxicology and drug metabolism studies. This approach enhances the precision of mass spectrometry analyses, making it essential for researchers employing high-resolution mass spectrometry in pharmacokinetic analyses .

Study 4: Barbiturates Analysis in Urine

Agilent application note developed a method for the determination of five barbiturates in urine using LC/MS/MS with Phenobarbital-d5 as an internal standard . The method showed excellent linearity .

Data Table

| Compound | CAS no. |

|---|---|

| Phenobarbital-d5 | 72793-46-5 |

| Phenobarbital | 50-06-6 |

| Butalbital-d5 | 145243-96-5 |

| Butalbital | 77-26-9 |

| Pentobarbital-d5 | 52944-66-8 |

| Pentobarbital | 76-74-4 |

| Amobarbital | 57-43-2 |

| Secobarbital-d5 | 130221-73-7 |

| Secobarbital | 76-73-3 |

作用機序

Phenobarbital-D5 exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal excitability. This mechanism underlies its anticonvulsant and sedative properties.

類似化合物との比較

Phenobarbital-D5 is compared with other barbiturates such as:

Pentobarbital-D5: Similar in structure but differs in the side chain, leading to different pharmacokinetic properties.

Secobarbital-D5: Has a different substitution pattern on the barbiturate ring, affecting its potency and duration of action.

Amobarbital-D5: Another deuterated barbiturate with distinct pharmacological effects.

Phenobarbital-D5 is unique due to its specific deuterium labeling on the phenyl ring, making it particularly valuable in precise analytical applications.

生物活性

Phenobarbital-D5, a deuterated form of phenobarbital, is utilized primarily in research settings to study the pharmacokinetics and biological activity of barbiturates. This article focuses on its biological activity, mechanisms of action, pharmacokinetics, and relevant clinical studies.

Phenobarbital acts as a central nervous system depressant by enhancing the action of gamma-aminobutyric acid (GABA) at the GABA-A receptor. It increases the duration that chloride channels remain open, leading to hyperpolarization of neuronal membranes and an increased threshold for action potentials. This mechanism underlies its efficacy in treating seizures and providing sedation .

Pharmacokinetics

Absorption and Distribution:

- Absorption: Rapid and complete after oral or intravenous administration. Peak plasma concentrations occur within 30 minutes to 1 hour for oral doses and about 5 minutes for IV doses.

- Distribution: Widely distributed across body tissues and fluids, with a high volume of distribution.

Metabolism:

Phenobarbital is metabolized primarily in the liver through acetylation via hepatic microsomal enzymes. The half-life varies significantly based on dosage and individual patient factors.

Elimination:

The elimination half-life can range from 53 to 118 hours, depending on factors such as age, liver function, and concurrent medications .

Efficacy in Alcohol Withdrawal Syndrome

A meta-analysis evaluated phenobarbital's effectiveness in managing alcohol withdrawal syndrome (AWS). In six studies without benzodiazepine therapy, phenobarbital significantly reduced AWS symptoms (P < .00001) compared to control groups. It also showed comparable rates of treatment failure when compared with benzodiazepines, suggesting its potential as an effective alternative .

Palliative Care Applications

A notable case report described the use of phenobarbital for end-of-life sedation in a patient with opioid use disorder and metastatic cancer. The patient experienced severe pain and anxiety despite high doses of opioids and benzodiazepines. Phenobarbital was administered for approximately 15 hours, effectively managing pain and agitation until death occurred peacefully .

Comparative Analysis of Biological Activity

The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with phenobarbital-D5 compared to non-deuterated phenobarbital:

| Parameter | Phenobarbital-D5 | Non-Deuterated Phenobarbital |

|---|---|---|

| Peak Concentration (Cmax) | Similar | Variable across studies |

| Half-Life | Extended | 53-118 hours |

| Therapeutic Uses | Research only | Seizures, sedation |

| Adverse Effects | Similar | Drowsiness, dizziness |

Toxicological Considerations

Phenobarbital has been associated with various toxicological effects, particularly at high doses. A study on toxicokinetics in mice revealed that brain concentrations at toxic doses were significantly higher than therapeutic doses, indicating a risk for central nervous system toxicity .

特性

IUPAC Name |

5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBREPKUVSBGFI-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)NC2=O)CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584452 | |

| Record name | 5-Ethyl-5-(~2~H_5_)phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72793-46-5 | |

| Record name | 5-Ethyl-5-(~2~H_5_)phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72793-46-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。